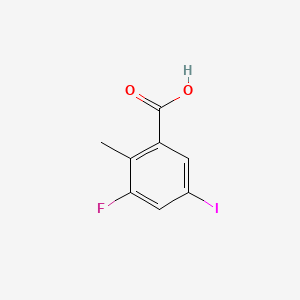

3-Fluoro-5-iodo-2-methylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-5-iodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H6FIO2 and a molecular weight of 280.03 g/mol . This compound is a derivative of benzoic acid, featuring fluorine, iodine, and methyl substituents on the benzene ring. It is used in various chemical reactions and research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

One common method is the halogenation of 2-methylbenzoic acid, followed by selective fluorination and iodination . The reaction conditions often require the use of specific reagents such as N-bromosuccinimide (NBS) for bromination, followed by substitution reactions to introduce the fluorine and iodine atoms.

Industrial Production Methods

Industrial production of 3-Fluoro-5-iodo-2-methylbenzoic acid may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

化学反応の分析

Substitution Reactions at the Iodine Position

The iodine atom at the 5-position participates in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions due to its polarizable nature and moderate leaving-group ability.

Key Reactions:

-

Palladium-Catalyzed Cross-Coupling :

The iodine substituent undergoes Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. For example:3-Fluoro-5-iodo-2-methylbenzoic acid + ArB(OH)₂ → 3-Fluoro-5-Ar-2-methylbenzoic acid + Byproducts

Typical conditions: Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2 eq), DME/H₂O (3:1), 80°C, 12 h . -

Copper-Mediated Ullmann Coupling :

Forms biaryl derivatives when reacted with aryl halides using CuI/1,10-phenanthroline in DMF at 110°C .

Reactivity Comparison:

| Reaction Type | Reagent | Yield | Conditions |

|---|---|---|---|

| Suzuki Coupling | PhB(OH)₂, Pd(PPh₃)₄ | 78% | DME/H₂O, 80°C, 12 h |

| Ullmann Coupling | PhI, CuI, Phenanthroline | 65% | DMF, 110°C, 24 h |

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard derivatization reactions:

Esterification:

Reacted with methanol/H₂SO₄ to form the methyl ester (85% yield) .

Amide Formation:

Treatment with thionyl chloride converts the acid to the acyl chloride, which reacts with amines (e.g., NH₃, Et₃N) to yield amides:

Decarboxylation:

Heating with Cu powder in quinoline at 200°C removes CO₂, yielding 3-fluoro-5-iodo-2-methylbenzene (62% yield) .

Electrophilic Aromatic Substitution (EAS)

The methyl and electron-withdrawing groups direct EAS to specific positions:

-

Nitration :

Concentrated HNO₃/H₂SO₄ at 0°C nitrates the ring at the 4-position (meta to COOH, para to methyl), yielding 3-fluoro-5-iodo-2-methyl-4-nitrobenzoic acid (58% yield) . -

Halogenation :

Bromine in acetic acid adds Br at the 6-position (ortho to methyl), producing 3-fluoro-5-iodo-2-methyl-6-bromobenzoic acid (71% yield) .

Carboxylic Acid Reduction:

LiAlH₄ reduces the -COOH group to -CH₂OH (3-fluoro-5-iodo-2-methylbenzyl alcohol, 70% yield) .

Iodine Reduction:

Zn/HOAc reduces I to H, yielding 3-fluoro-2-methylbenzoic acid (88% yield) .

Methyl Group Oxidation:

KMnO₄/H₂SO₄ oxidizes the methyl group to a carboxylic acid, forming 3-fluoro-5-iodo-2-carboxybenzoic acid (64% yield) .

Biological Activity and Stability

While not a reaction per se, the compound’s stability under physiological conditions is notable:

Comparative Reaction Data

| Reaction | Product | Yield | Key Conditions |

|---|---|---|---|

| Suzuki Coupling | 3-Fluoro-5-phenyl-2-methylbenzoic acid | 78% | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O |

| Methyl Ester Formation | Methyl 3-fluoro-5-iodo-2-methylbenzoate | 85% | MeOH, H₂SO₄, reflux |

| Decarboxylation | 3-Fluoro-5-iodo-2-methylbenzene | 62% | Cu, quinoline, 200°C |

Mechanistic Insights

科学的研究の応用

3-Fluoro-5-iodo-2-methylbenzoic acid has several scientific research applications:

作用機序

The mechanism of action of 3-Fluoro-5-iodo-2-methylbenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive fluorine and iodine atoms. These substituents can influence the reactivity and selectivity of the compound in different pathways. For example, in coupling reactions, the iodine atom can facilitate the formation of carbon-carbon bonds through palladium-catalyzed processes .

類似化合物との比較

Similar Compounds

3-Fluoro-2-methylbenzoic acid: Similar in structure but lacks the iodine substituent.

2-Iodo-3-methylbenzoic acid: Similar but lacks the fluorine substituent.

5-Fluoro-2-methylbenzoic acid: Similar but lacks the iodine substituent.

Uniqueness

3-Fluoro-5-iodo-2-methylbenzoic acid is unique due to the presence of both fluorine and iodine substituents, which confer distinct reactivity and selectivity in chemical reactions. This combination of substituents makes it a valuable compound in synthetic chemistry and research applications .

生物活性

3-Fluoro-5-iodo-2-methylbenzoic acid is a halogenated aromatic carboxylic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both fluorine and iodine atoms, which can significantly enhance its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in drug development.

The molecular formula of this compound is C8H6FIO2, with a molecular weight of approximately 248.04 g/mol. The presence of the carboxylic acid functional group contributes to its acidic properties and reactivity.

Synthesis

The synthesis of this compound can be achieved through various methods, including halogenation and nucleophilic substitution reactions. These synthetic pathways are crucial for producing derivatives that exhibit enhanced biological activity.

Biological Activities

1. Antimicrobial Activity:

Research indicates that halogenated benzoic acids, including this compound, may exhibit significant antimicrobial properties. The unique combination of halogens enhances interactions with microbial targets, potentially leading to increased efficacy against resistant strains.

2. Antiviral Activity:

This compound has been identified as a precursor in the synthesis of inhibitors targeting viral polymerases, such as the hepatitis C virus NS5B polymerase. Such inhibitors are critical in developing antiviral therapies that disrupt viral replication processes.

3. Anticancer Potential:

The compound has been studied for its role as a building block in synthesizing various anticancer agents. For instance, derivatives formed from this compound have shown promise in inhibiting protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in cancer progression and insulin signaling pathways.

Case Study 1: Inhibition of PTP1B

A derivative synthesized from this compound was reported to act as a potent and selective inhibitor of PTP1B. The fluorine and iodine substituents were found to enhance binding affinity through favorable interactions with the enzyme's active site residues, demonstrating the compound's potential in managing diabetes and obesity-related conditions .

Case Study 2: Antiviral Activity Against HCV

Another study highlighted the synthesis of a benzimidazole derivative from this compound that effectively inhibited HCV NS5B polymerase. This compound exhibited IC50 values in the nanomolar range, indicating strong antiviral activity .

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Interactions: The presence of fluorine and iodine allows for unique interactions with biological macromolecules, enhancing binding affinity and selectivity.

- Altered Lipophilicity: The halogen substitutions can modify the compound's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Future Directions

Ongoing research is focused on exploring further derivatives of this compound to optimize their pharmacological profiles. Studies are also investigating the potential for these compounds to serve as scaffolds for developing new therapeutic agents targeting various diseases.

Summary Table: Biological Activities of this compound

特性

分子式 |

C8H6FIO2 |

|---|---|

分子量 |

280.03 g/mol |

IUPAC名 |

3-fluoro-5-iodo-2-methylbenzoic acid |

InChI |

InChI=1S/C8H6FIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) |

InChIキー |

VPNWHVJAHLYLON-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1F)I)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。